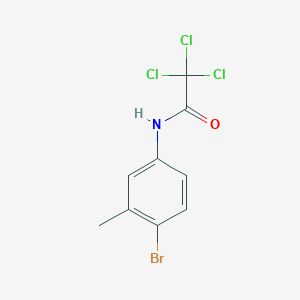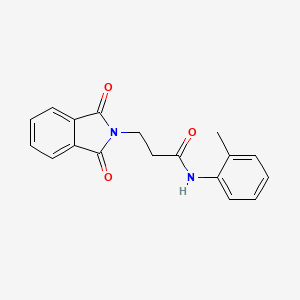![molecular formula C17H20N2O3 B5522495 2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione](/img/structure/B5522495.png)
2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain attached to an isoindole-1,3-dione core
Applications De Recherche Scientifique
2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It finds applications in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They are often used as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .
Mode of Action
It’s known that the structure-activity relationship is crucial in the inhibitory effect of compounds containing piperidine . The ether linkage between quinoline and piperidine, for example, has been found to be critical .
Biochemical Pathways
Piperidine derivatives have been found to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Pharmacokinetics
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they likely have properties conducive to good bioavailability.
Result of Action
Piperidine derivatives have been found to have a wide range of biological activities, suggesting that they likely have diverse molecular and cellular effects .
Orientations Futures
The development of new piperidine derivatives is an active area of research, with potential applications in the pharmaceutical industry . Future research may focus on the synthesis of new piperidine derivatives, the exploration of their biological activity, and the development of more efficient methods for their synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole-1,3-dione core, followed by the introduction of the piperidine ring and the propyl chain. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of advanced purification techniques are crucial to achieve high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can replace specific atoms or groups in the molecule, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[3-(4-Methyl-piperidin-1-yl)-3-oxo-propyl]-isoindole-1,3-dione include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and potential biological activities. Its isoindole-1,3-dione core and piperidine ring make it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-6-9-18(10-7-12)15(20)8-11-19-16(21)13-4-2-3-5-14(13)17(19)22/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOGNIWIGELLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5522422.png)
![9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone](/img/structure/B5522431.png)
![4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5522442.png)
![5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5522445.png)
![2,3,5-trimethyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5522453.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5522459.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5522463.png)
![{4-[3-fluoro-5-(trifluoromethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5522475.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)

![4-bromo-N-[(E)-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5522521.png)

